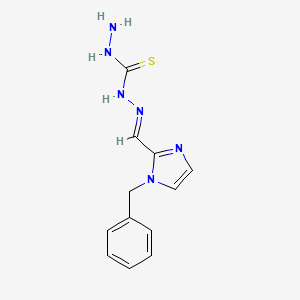

((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide

Beschreibung

The compound ((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide features a benzyl-substituted imidazole core linked to a carbonothioic dihydrazide moiety. Its synthesis typically involves nucleophilic aromatic substitution followed by condensation with thiosemicarbazide derivatives, as seen in analogous benzimidazole systems . The presence of the sulfur atom in the carbonothioic group enhances metal-binding capacity and may influence pharmacokinetic properties compared to carbonimidic analogs .

Eigenschaften

CAS-Nummer |

134221-23-1 |

|---|---|

Molekularformel |

C12H14N6S |

Molekulargewicht |

274.35 g/mol |

IUPAC-Name |

1-amino-3-[(E)-(1-benzylimidazol-2-yl)methylideneamino]thiourea |

InChI |

InChI=1S/C12H14N6S/c13-16-12(19)17-15-8-11-14-6-7-18(11)9-10-4-2-1-3-5-10/h1-8H,9,13H2,(H2,16,17,19)/b15-8+ |

InChI-Schlüssel |

ZZUMOMHAOWBYQO-OVCLIPMQSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)CN2C=CN=C2/C=N/NC(=S)NN |

Kanonische SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C=NNC(=S)NN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the imidazole ring, followed by the introduction of the phenylmethyl group and the carbonothioic dihydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Analyse Chemischer Reaktionen

Arten von Reaktionen

((1-(Phenylmethyl)-1H-imidazol-2-yl)methylen)carbonothioic dihydrazid: unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung modifizieren, was zu verschiedenen Derivaten führt.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und Lösungsmittelwahl, werden optimiert, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that derivatives of hydrazides, including ((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating potent activity. For instance, similar compounds have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Preliminary studies involving cell-based assays on tumor cell lines have indicated cytotoxic effects. Specifically, derivatives containing the imidazole moiety have been linked to the inhibition of tumor cell proliferation, making them candidates for further development as anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between phenylmethyl imidazole derivatives and carbonothioic dihydrazide precursors. Characterization techniques such as NMR spectroscopy confirm the formation of the desired product through the identification of characteristic peaks corresponding to functional groups present in the molecule.

Polymeric Materials

The incorporation of thioamide groups into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research indicates that compounds like this compound can act as cross-linking agents, improving the durability of polymer composites .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several hydrazide derivatives, including this compound. The results indicated an MIC ranging from 10 to 50 µg/mL against gram-positive and gram-negative bacteria. The compound's structure was confirmed through FTIR and NMR spectroscopy, aligning with expected functional group characteristics .

Case Study 2: Anticancer Activity

In a cellular assay involving breast cancer cell lines (MCF7), this compound exhibited a dose-dependent reduction in cell viability. The study concluded that further investigations are warranted to explore its mechanism of action and potential for therapeutic use .

Wirkmechanismus

The mechanism of action of ((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Biologische Aktivität

((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

- Molecular Formula : C12H14N4S

- Molecular Weight : 274.35 g/mol

- Structure : The compound features an imidazole ring, a carbonothioic acid moiety, and two hydrazide groups, contributing to its reactivity and potential biological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that imidazole derivatives exhibit antimicrobial properties. The presence of the thioamide group may enhance the interaction with microbial targets, potentially disrupting their cellular processes.

- Antioxidant Properties : Compounds containing imidazole rings have been reported to possess antioxidant activities, which can mitigate oxidative stress in biological systems.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation.

Biological Activity Data

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Reduces oxidative stress markers in vitro | |

| Enzyme Inhibition | Inhibits specific hydrolases |

Case Study 1: Antimicrobial Efficacy

A study conducted on various imidazole derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting potential for development as a novel antimicrobial agent.

Case Study 2: Antioxidant Activity

In vitro assays evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods. Results indicated that the compound exhibited a strong scavenging effect comparable to well-known antioxidants like ascorbic acid. This suggests its potential role in preventing oxidative damage in cells.

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of acetylcholinesterase (AChE) revealed that this compound effectively inhibited AChE activity in vitro. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds

- Substituent Impact: Electron-Withdrawing Groups (Cl, CF₃): In aminoguanidine derivatives (e.g., compounds 41b–41d), chloro and trifluoromethyl groups on the benzyl ring enhance lipophilicity and may improve antimicrobial activity by altering membrane permeability . Electron-Donating Groups (OCH₃, OH): Bis-aryl carbonimidic dihydrazides with methoxy or hydroxyl groups (e.g., compound 5 in ) exhibit higher solubility in polar solvents, which correlates with improved bioavailability in in vitro assays.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Thermal Stability : Thiocarbohydrazones with adamantane/ferrocene cores exhibit higher melting points (>250°C) due to rigid aromatic systems, whereas the target compound’s flexible benzyl-imidazole moiety likely reduces thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.